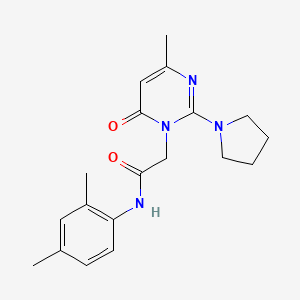![molecular formula C11H9ClN2O2S B2789550 (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034487-32-4](/img/structure/B2789550.png)
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been investigated. In
Método De Síntesis Detallado
{ "Design of the Synthesis Pathway": "The synthesis pathway for '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-chlorothiophene-2-carboxylic acid, which is then converted to 5-chlorothiophene-2-carboxamide. The second intermediate is 6,7-dihydroisoxazolo[4,5-c]pyridine, which is then converted to 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one. These two intermediates are then coupled to form the final product, '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'." "Starting Materials": [ "Thiophene-2-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "2-Amino-3-picoline", "Acetic anhydride", "Sodium acetate", "Hydroxylamine hydrochloride", "Sodium carbonate", "Acetone", "Phosphorus pentoxide", "Dimethylformamide", "Chlorine gas", "Sodium borohydride", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ] "Reaction": [ "Thiophene-2-carboxylic acid is reacted with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride.", "5-Chlorothiophene-2-carbonyl chloride is then reacted with ammonia to form 5-chlorothiophene-2-carboxamide.", "2-Amino-3-picoline is reacted with acetic anhydride and sodium acetate to form 2-acetamido-3-picoline.", "2-Acetamido-3-picoline is then reacted with hydroxylamine hydrochloride and sodium carbonate to form 6,7-dihydroisoxazolo[4,5-c]pyridine.", "6,7-Dihydroisoxazolo[4,5-c]pyridine is then reacted with phosphorus pentoxide and dimethylformamide to form 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one.", "5-Chlorothiophene-2-carboxamide is reacted with chlorine gas and sodium borohydride to form (5-chlorothiophen-2-yl)amine.", "(5-Chlorothiophen-2-yl)amine is then reacted with 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-one in the presence of acetic acid, sodium nitrite, hydrochloric acid, and sodium hydroxide to form '(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone'.", "The final product is purified using ethanol." ] }
Mecanismo De Acción
The exact mechanism of action of (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins in the body, which can lead to changes in cellular processes and ultimately, the treatment of certain diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone can have various biochemical and physiological effects. For example, it has been shown to have anti-cancer properties and may be able to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects and may be able to protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It may also be a useful tool for studying the function of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone. One area of research could be focused on further investigating its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another area of research could be focused on elucidating its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be focused on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Conclusion:
In conclusion, (5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. While there is still much to be learned about this compound, it has shown promise as a potential therapeutic agent for the treatment of various diseases and may be a useful tool for studying the function of certain proteins in the body.
Aplicaciones Científicas De Investigación
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a tool for studying the function of certain proteins in the body.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-2-1-9(17-10)11(15)14-4-3-8-7(6-14)5-13-16-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUYAZFRQVDMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789469.png)

![tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2789472.png)






![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2789484.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)
![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789488.png)
![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2789489.png)